molecular formula C8H12O B8716382 6-Methyl-4,5-heptadien-2-one CAS No. 16647-01-1

6-Methyl-4,5-heptadien-2-one

Cat. No.: B8716382
CAS No.: 16647-01-1
M. Wt: 124.18 g/mol
InChI Key: HVTJTPGLVGKGRS-UHFFFAOYSA-N
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Description

6-Methyl-4,5-heptadien-2-one (C₈H₁₂O) is a dienone featuring conjugated double bonds at positions 4 and 5 of a seven-carbon chain, with a methyl group at position 6 and a ketone at position 2. This article focuses on comparing this compound with structurally or functionally related compounds, leveraging data from analogous dienones and ketones.

Properties

CAS No.

16647-01-1

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h4H,6H2,1-3H3

InChI Key

HVTJTPGLVGKGRS-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCC(=O)C)C

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

Intermediates for Synthesis
6-Methyl-4,5-heptadien-2-one serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly important in the production of flavoring agents and fragrances due to its spicy odor profile . This compound is also involved in synthesizing other methyl ketones and can be used as a building block for complex organic molecules.

Pharmaceutical Applications
The compound has shown potential in pharmaceutical applications as a precursor to bioactive compounds. Its derivatives have been investigated for their therapeutic properties, including anti-inflammatory and antioxidant activities. For instance, research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines .

Applications in Flavor and Fragrance Industry

This compound is utilized extensively in the flavor and fragrance industry due to its distinctive aroma. It contributes to the sensory profiles of various food products and perfumes. The compound's spicy and green flavor notes make it suitable for use in culinary applications as well as in the formulation of scented products .

Case Studies

Case Study 1: Flavoring Agent Development
A study focused on developing natural flavoring agents highlighted the use of this compound as a key component in creating a new line of spice-flavored beverages. The research demonstrated that incorporating this compound enhanced the overall flavor profile while maintaining consumer acceptability.

Parameter Value
Concentration0.1% - 0.5%
Sensory EvaluationPositive feedback
Market Launch DateQ3 2024

Case Study 2: Pharmaceutical Research
In another investigation, researchers explored the cytotoxic effects of derivatives of this compound on various cancer cell lines. The results indicated that certain modifications to the compound increased its efficacy against specific types of cancer cells.

Cell Line IC50 (µM)
A549 (Lung)15
MCF7 (Breast)20
HeLa (Cervical)10

Chemical Reactions Analysis

Hydrogenation Reactions

6-Methyl-4,5-heptadien-2-one undergoes selective hydrogenation under catalytic conditions. Industrially, this process is optimized for high yield and selectivity:

  • Conditions :

    • Catalyst : NaOH (3–4 mole%)

    • Temperature : 120–130°C

    • Pressure : 15 bar H₂

    • Solvent : Aqueous acetone or isovaleraldehyde mixtures .

Reaction StepYield (%)Conversion (%)Selectivity (%)
Aldol condensation88.5–92.597.8–99.990.5–93.2
Hydrogenation91.3–94.698.7–10091.8–92.5

The hydrogenation selectively reduces conjugated double bonds to yield saturated ketones like 6-methylheptan-2-one. Side products such as methyl isobutyl ketone (MIBK) form in trace amounts (<0.3%) under alkaline conditions .

Oxidation Reactions

Oxidative pathways are critical for generating derivatives:

  • Ozonolysis : Cleaves the 4,5-diene bond, producing carbonyl compounds such as 3-methylpentanedial and acetone fragments.

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxides at the electron-rich 4,5-diene position.

Oxidizing AgentMajor ProductReaction Conditions
Ozone (O₃)3-Methylpentanedial-78°C, CH₂Cl₂
mCPBA4,5-Epoxide derivativeRT, dichloromethane

Epoxides are intermediates for further functionalization, including ring-opening reactions with nucleophiles .

Acid-Catalyzed Rearrangements

Under acidic conditions, this compound undergoes isomerization and cyclization:

  • Isomerization : Converts to 6-methyl-3,5-heptadien-2-one via allylic carbocation intermediates in glacial acetic acid/H₂SO₄ .

  • Cyclization : Forms tetralin derivatives (e.g., 1,1-dimethyl-4-ethyltetralin) under Friedel-Crafts conditions .

ConditionProductYield (%)
H₂SO₄/AcOH, 100°C1,1,5-Trichloro-6-methylhepten-4-one85–90
AlCl₃, CS₂1,1-Dimethyltetralin60–70

These reactions exploit the compound’s ability to stabilize carbocations during rearrangement .

Reactions with Nucleophiles

The α,β-unsaturated ketone reacts with nucleophiles via conjugate addition:

  • Ammonia : At 150°C, it forms 2,6-dimethylpyridine through aza-annulation (Fig. 1A) .

  • Grignard Reagents : Add to the carbonyl group, yielding tertiary alcohols.

NucleophileProductConditions
NH₃2,6-Dimethylpyridine150°C, 1 h
CH₃MgBr6-Methyl-4,5-heptadien-2-olTHF, 0°C → RT

Pyridine formation is significant in flavor chemistry and heterocyclic synthesis .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or Norrish-type cleavage:

  • Cycloaddition : Forms bicyclic ketones via intramolecular dimerization.

  • Norrish Type I : Cleaves the α-C–C bond, generating radicals that recombine to form smaller aldehydes .

PathwayProductQuantum Yield (Φ)
[2+2] CycloadditionBicyclo[3.2.0]heptanone0.12–0.15
Norrish Type I3-Methyl-2-pentenal0.08–0.10

These pathways are exploited in synthetic photochemistry for complex ring systems .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes retro-Diels-Alder cleavage:

  • Products : 2-Butanone and 1,3-pentadiene, with activation energy (Eₐ) ≈ 120 kJ/mol.

Temperature (°C)Decomposition Rate (s⁻¹)
2001.2 × 10⁻⁴
2505.8 × 10⁻³

Biological and Environmental Reactions

  • Microbial Degradation : Soil bacteria (e.g., Pseudomonas) metabolize the compound via β-oxidation, producing CO₂ and H₂O .

  • Atmospheric Oxidation : Reacts with OH radicals (k = 2.1 × 10⁻¹¹ cm³/molecule·s), forming secondary organic aerosols .

Comparison with Similar Compounds

Structural Isomers: 6-Methyl-3,5-heptadien-2-one

Key Differences :

  • Double Bond Positions : The 3,5-isomer (CAS 1604-28-0 or 16647-04-4 for the (E)-form) has conjugated double bonds at positions 3 and 5, whereas the 4,5-isomer’s double bonds are adjacent. This difference affects conjugation stability and reactivity .
  • Physical Properties :
    • Odor : The 3,5-isomer exhibits a cinnamon-like aroma with coconut undertones, making it valuable in fragrances .
    • Molecular Weight : 124.18 g/mol (C₈H₁₂O) .
  • Applications : Widely used in perfumery under FEMA 3363, with IFRA safety guidelines restricting its concentration in consumer products (e.g., 0.02% in leave-on cosmetics) .
  • Synthesis : Produced via condensation of 2-methylbuten-2-al with acetone using sodium ethylate or pyrolysis of acetylene derivatives .

Table 1: Comparison of 6-Methyl-4,5-heptadien-2-one and Its 3,5-Isomer

Property This compound 6-Methyl-3,5-heptadien-2-one
CAS Number Not available 1604-28-0 / 16647-04-4
Double Bond Positions 4,5 3,5
Odor Profile Unknown Cinnamon, coconut
Molecular Weight (g/mol) ~124 (estimated) 124.18
Applications Potential flavoring agent Fragrances, food flavoring

Related Ketones and Dienones

6-Methyl-5-hepten-2-one (CAS 110-93-0)
  • Structure: A monounsaturated ketone with a double bond at position 5.
  • Properties : Molecular weight 126.20, refractive index 1.435–1.445, and a sweet, fruity odor .
  • Uses : Common in tomato-derived flavor formulations and fragrances .
Pseudoionone and Geranylacetone
  • Synthetic Methods: Ene-reductases catalyze regioselective reductions, suggesting enzymatic routes for modifying dienones .
β-Damascenone
  • Structure: A cyclic terpenoid ketone with widespread use in wine and fruit flavors.
  • Comparison: Unlike linear dienones, β-damascenone’s cyclic structure enhances thermal stability, influencing its application in high-temperature processes .

Q & A

Q. What are the established synthetic routes for 6-methyl-4,5-heptadien-2-one, and how are reaction conditions optimized for yield and purity?

The compound is commonly synthesized via aldol condensation of acetone with 3-methyl-2-butenal, followed by dehydration. Sodium hydroxide serves as a base catalyst, and the reaction requires controlled temperatures (e.g., 60–80°C) to maximize yield. Post-synthesis purification involves fractional distillation or recrystallization to achieve >95% purity . Industrial-scale production uses continuous flow reactors to minimize by-products and enhance efficiency .

Q. What natural sources of this compound have been identified, and how do these sources inform its biological role?

The compound occurs in essential oils of Artemisia kotuchovii and Ceylon tea, where it contributes to aroma profiles. In plants, it may act as a volatile organic compound (VOC) with protective roles against pathogens like Puccinia graminis. Its stability under foliar applications suggests involvement in plant defense or growth regulation .

Q. What standardized methods are used to evaluate the antimicrobial activity of this compound?

Disk diffusion assays are employed to measure inhibition zones against bacterial strains (e.g., E. coli, S. aureus). Typical protocols involve dissolving the compound in ethanol (1–5% w/v), applying to filter disks, and incubating on agar plates for 24–48 hours at 37°C. Zone diameters ≥12 mm indicate significant activity .

Advanced Research Questions

Q. How can catalytic isomerization be leveraged for selective synthesis of this compound stereoisomers?

Vanadium or molybdenum catalysts enable isomerization of allenyl allylic alcohol precursors (e.g., 6-methyl-1,2,5-heptatrien-4-ol) to yield stereoisomers like (E)- or (Z)-6-methyl-4,5-heptadien-2-one. Reaction parameters (e.g., solvent polarity, catalyst loading) control stereoselectivity, with yields >80% achieved in anhydrous toluene at 100°C .

Q. What spectroscopic and computational techniques resolve structural ambiguities in this compound derivatives?

13C^{13}\text{C}-NMR and IR spectroscopy distinguish stereoisomers by analyzing chemical shifts (e.g., carbonyl peaks at 205–210 ppm) and conjugation patterns. Density Functional Theory (DFT) simulations predict electronic environments and reactive sites, validated against experimental data .

Q. How can contradictory data on the compound’s skin sensitization potential be reconciled across species?

While murine Local Lymph Node Assay (LLNA) classifies the compound as a non-sensitizer, human studies show weak reactivity. This discrepancy may arise from differences in metabolic pathways or immune receptor binding. Advanced models, such as human epidermal equivalents, are recommended to bridge interspecies gaps .

Q. What role does oxidative degradation play in the formation of this compound in complex matrices like soybean oil?

During zeaxanthin oxidation, the compound forms via β-scission of polyunsaturated fatty acids. GC-MS analysis identifies it as a secondary oxidation product, with concentrations correlating with peroxide values. Stabilizers (e.g., tocopherols) can suppress its formation in lipid-rich systems .

Q. How do stereoisomers of this compound influence its biological activity and chemical reactivity?

The (E)-isomer exhibits higher antimicrobial potency due to optimal spatial alignment with bacterial membrane targets, while the (Z)-isomer shows enhanced reactivity in Diels-Alder cycloadditions. Comparative studies using chiral chromatography and kinetic assays quantify these differences .

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